(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride
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Overview
Description
(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a chiral compound that belongs to the class of piperazine derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring a piperazine ring substituted with tert-butyl and isobutyl groups, imparts specific chemical properties that make it valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The tert-butyl and isobutyl groups are introduced via substitution reactions using suitable alkylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the substituent groups.
Substitution: The tert-butyl and isobutyl groups can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized piperazine derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride
- ®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride
Uniqueness
(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for certain applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOIFVAVTYMLAU-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662480 |
Source
|
Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217471-24-3 |
Source
|
Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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